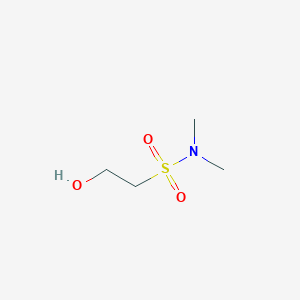

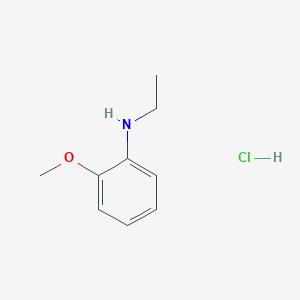

1-(3,5-Dimethoxyphenyl)-3-(1,3-dioxan-2-yl)propan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of substituted phenyl groups with other chemical entities to form the desired product. For instance, the synthesis of a similar compound, 1-phenyl-3-(3,5-dimethoxyphenyl)-propane-1,3-dione, was achieved by preparing the BF2 complex of the molecule, which exhibited different polymorphs . Another related compound, (2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, was synthesized using 2,4-dichloroacetophenone and 3,4,5-trimethoxybenzaldehyde in ethanol . These methods could potentially be adapted for the synthesis of "1-(3,5-Dimethoxyphenyl)-3-(1,3-dioxan-2-yl)propan-1-one".

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of 1-(3,4-dimethoxyphenyl)-3-(4-bromophenyl)prop-2-en-1-one was confirmed using single crystal X-ray diffraction studies . Similarly, the structure of (2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one was confirmed by IR and X-ray diffraction studies . These studies provide a basis for understanding the molecular structure of "1-(3,5-Dimethoxyphenyl)-3-(1,3-dioxan-2-yl)propan-1-one".

Chemical Reactions Analysis

The chemical reactivity of related compounds can be inferred from their behavior under various conditions. For instance, the BF2 complex of 1-phenyl-3-(3,5-dimethoxyphenyl)-propane-1,3-dione showed multiple chromic effects and solid-state emission that could be modulated by external stimuli . The compound 1-(3,4-dimethoxyphenyl)-3-(4-bromophenyl)prop-2-en-1-one exhibited a putative halogen bond CBr⋯O, indicating the potential for specific types of intermolecular interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized through various analytical techniques. The compound with a similar structure, (2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, was analyzed using FT-IR, NBO, HOMO and LUMO, MEP, and hyperpolarizability studies, providing insights into its vibrational wavenumbers, charge transfer, and molecular electrostatic potential . These studies can be used to predict the properties of "1-(3,5-Dimethoxyphenyl)-3-(1,3-dioxan-2-yl)propan-1-one".

Scientific Research Applications

Neo-Lignan Synthesis : A study focused on the synthesis and identity of a neo-lignan, specifically 7-(3,4-Dimethoxyphenyl)-6-methylindeno[5,6-d][1,3]dioxol-5-one, which is related to the compound . The research identified inconsistencies in the spectroscopic data of this neo-lignan, suggesting a need for further investigation in this area (Harrowven, Newman, & Knight, 1998).

Lignin Model Compound Oxidation : Another study explored the oxidation of lignin model compounds, including 1-(3,4-dimethoxyphenyl)ethanol and 1-(3,4-dimethoxyphenyl)-1-propene, using hydrogen peroxide and a Mn(IV)-Me4DTNE complex. This research is significant for understanding the reactivity of lignin towards hydrogen peroxide (Cui, Chen, Gratzl, & Patt, 1999).

Nonlinear Optical Properties : A study on 3-(3,4-dimethoxyphenyl)-1-(2,5-dimethylfuran-3-yl)prop-2-en-1-one (DDFP) investigated its nonlinear optical properties using the z-scan technique. This research provides insights into the potential application of such compounds in optical technologies (Razvi, Afzal, Khan, & Bakry, 2019).

Acidolysis of Lignin Model Compounds : A review paper on the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds, including 2-(2-methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanol, highlighted the significance of the γ-hydroxymethyl group in these reactions (Yokoyama, 2015).

Photoremovable Protecting Groups : Research on 1-Oxoindan-2-yl and 1,3-dioxoindan-2-yl carboxylic acid esters, which react with hydrogen atom or electron donors to release corresponding acids, suggested the use of these chromophores as photoremovable protecting groups. This study has implications for photochemistry and material science (Literák, Hroudná, & Klán, 2008).

properties

IUPAC Name |

1-(3,5-dimethoxyphenyl)-3-(1,3-dioxan-2-yl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O5/c1-17-12-8-11(9-13(10-12)18-2)14(16)4-5-15-19-6-3-7-20-15/h8-10,15H,3-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZYFNITYJPUKDX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)CCC2OCCCO2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20646025 |

Source

|

| Record name | 1-(3,5-Dimethoxyphenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,5-Dimethoxyphenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |

CAS RN |

884504-44-3 |

Source

|

| Record name | 1-(3,5-Dimethoxyphenyl)-3-(1,3-dioxan-2-yl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=884504-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,5-Dimethoxyphenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B1326294.png)